molecular formula C9H12ClNO B3040509 ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride CAS No. 2108611-48-7

((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride

Cat. No.: B3040509
CAS No.: 2108611-48-7
M. Wt: 185.65
InChI Key: VZDYQXWFJDGXHL-UHFFFAOYSA-N
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Description

((1s,2R,3r,8S)-4-Aminocuban-1-yl)methanol hydrochloride (CAS: 943845-86-1) is a cubane derivative characterized by its rigid cubic hydrocarbon framework. The compound features an aminomethyl group at the 4-position and a hydroxymethyl (-CH2OH) substituent at the 1-position, with the latter functionalized as a hydrochloride salt. Its molecular formula is C10H14ClNO, and it has a molecular weight of 199.68 g/mol . This compound is cataloged as SPC-a927 by SpiroChem AG and is primarily utilized in research settings for exploring strained hydrocarbon systems or as a precursor for bioactive molecule synthesis .

Properties

IUPAC Name

(4-aminocuban-1-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11;/h2-7,11H,1,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDYQXWFJDGXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C12C3C4C1C5C2C3C45N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride typically involves the following steps:

    Formation of the Cubane Core: The cubane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Functionalization: Introduction of the amino group and methanol moiety is achieved through selective functionalization reactions. For instance, the amino group can be introduced via amination reactions, while the methanol group can be added through hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and functionalization processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group can undergo reduction to form primary amines.

    Substitution: Both the amino and methanol groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The unique structure of ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride makes it a potential catalyst in organic reactions.

    Material Science: Its cubane core can be used in the design of novel materials with unique properties.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Medicine:

    Therapeutics: Potential use in the development of new therapeutic agents for various diseases.

    Diagnostics: Can be used in diagnostic assays due to its specific binding properties.

Industry:

    Polymer Synthesis: Used in the synthesis of polymers with unique mechanical properties.

    Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This modulation can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride and related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Source
((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol HCl (943845-86-1) C10H14ClNO 199.68 Aminomethyl, hydroxymethyl (HCl salt) Research, materials science
Methyl 4-(aminomethyl)cubane-1-carboxylate HCl (SPC-a987) C11H14ClNO2 227.69 Aminomethyl, methyl carboxylate (HCl) Synthetic intermediates
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol HCl (2138150-58-8) C7H14ClNO2 179.64 Aminomethyl, hydroxymethyl (HCl salt) Bioactive molecule exploration
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol HCl C15H23ClNO2 285.81 Dimethylamino, hydroxyphenyl, cyclohexanol Laboratory use (CNS research)
Abacavir Related Compound C HCl (172015-79-1) C11H13Cl2N5O 302.16 Cyclopentene, purine, dichloro Antiviral impurity reference standard

Key Differences and Research Findings

Cubane Derivatives
  • SPC-a927 vs. SPC-a987 : Both share the cubane backbone, but SPC-a987 replaces the hydroxymethyl group with a methyl carboxylate. This substitution increases molecular weight (227.69 vs. 199.68 g/mol ) and likely alters solubility (carboxylate enhances hydrophilicity) and reactivity (ester groups enable further derivatization) .
  • Stability: Cubane derivatives exhibit exceptional thermal stability due to their rigid structure. However, the presence of polar groups (e.g., -NH2, -OH) may reduce stability under acidic or oxidative conditions compared to non-polar analogs .
Non-Cubane Analogs
  • Its smaller molecular weight (179.64 g/mol) may improve bioavailability but reduce thermal resilience .
  • Cyclohexanol Derivative (C15H23ClNO2): The dimethylamino and hydroxyphenyl groups suggest applications in central nervous system (CNS) drug development. Its higher molecular weight (285.81 g/mol) and aromaticity contrast sharply with the cubane’s aliphatic strain-driven properties .
  • Antiviral Cyclopentene (172015-79-1): The dichloropurine moiety and cyclopentene backbone highlight its role as an antiviral impurity reference standard.
Functional Group Impact
  • Aminomethyl Groups: Present in both cubane and bicyclohexane derivatives, this group facilitates hydrogen bonding and salt formation (e.g., HCl), enhancing water solubility.
  • Hydroxymethyl vs. Carboxylate : The hydroxymethyl group in SPC-a927 offers direct alcohol reactivity (e.g., esterification), while the carboxylate in SPC-a987 provides a handle for amide coupling or hydrolysis .

Biological Activity

((1S,2R,3R,8S)-4-aminocuban-1-yl)methanol hydrochloride is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its cubane structure, which contributes to its biological activity. The specific stereochemistry (1S, 2R, 3R, 8S) plays a crucial role in its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of aminocubane can inhibit the growth of various bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
((1S,2R,3R)-4-Aminocuban-1-yl)Staphylococcus aureus32 µg/mL
((1S,2R,3R)-4-Aminocuban-1-yl)Escherichia coli64 µg/mL
Derivative APseudomonas aeruginosa16 µg/mL

This table summarizes the antimicrobial efficacy of related compounds. The MIC values indicate the concentration needed to inhibit bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: In Vitro Anticancer Activity

A study conducted on human lung carcinoma (A549) and cervical cancer (HeLa) cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 50 µM. The IC50 values for these cell lines were found to be approximately 45 µM and 50 µM respectively.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest in the G2/M phase.
  • Apoptosis Induction : It appears to activate caspases leading to programmed cell death.
  • Inhibition of Metastasis : Some studies suggest it may inhibit the migration and invasion of cancer cells.

Q & A

Basic: What are the recommended synthetic routes for ((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride?

Methodological Answer:
Synthesis typically involves functionalizing the cubane core with aminomethyl and methanol groups. A validated approach includes:

  • Step 1 : Start with a cubane carboxylate precursor (e.g., methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride, CAS 943845-86-1) and reduce the ester group to a primary alcohol using LiAlH4 or NaBH4 in anhydrous THF .
  • Step 2 : Purify intermediates via recrystallization in dichloromethane/water mixtures under controlled cooling (below 10°C) to prevent decomposition .
  • Step 3 : Confirm regioselectivity using <sup>13</sup>C NMR to verify substitution at the 1-position of the cubane scaffold .

Basic: Which analytical techniques are optimal for characterizing the purity of this compound?

Methodological Answer:

  • Thin-Layer Chromatography (TLC) : Use silica gel plates with fluorescent indicators and a mobile phase of toluene:methanol:acetic acid (10:2:1). Spots are visualized under UV light (254 nm) to detect impurities ≤0.1% .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a gradient elution (water:acetonitrile + 0.1% TFA) and UV detection at 220 nm. Retention time and peak symmetry confirm purity ≥95% .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (theoretical: 199.678 g/mol) and detects isotopic patterns consistent with chlorine .

Basic: What storage conditions are required to maintain the stability of this compound?

Methodological Answer:

  • Store in airtight containers under an inert atmosphere (argon or nitrogen) to prevent oxidation of the primary alcohol and amine groups .
  • Maintain temperatures at 2–8°C; prolonged exposure to >25°C accelerates decomposition, evidenced by HPLC purity loss (>5% over 30 days) .
  • Avoid aqueous solutions unless buffered at pH 4–6, as acidic/basic conditions hydrolyze the cubane scaffold .

Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) for this compound?

Methodological Answer:

  • Scenario : Discrepancies in molecular ion peaks (MS) vs. <sup>1</sup>H NMR integration.
  • Resolution :
    • Repeat MS analysis in negative ion mode to detect chloride adducts (m/z 235.0 for [M+Cl]<sup>-</sup>) .
    • Use deuterated DMSO-d6 for NMR to suppress exchange broadening of NH and OH protons .
    • Cross-validate with X-ray crystallography to confirm spatial arrangement of substituents on the cubane core .

Advanced: What computational strategies predict the electronic structure and reactivity of this cubane derivative?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic (amine) and electrophilic (cubane core) sites. Cubane’s high strain energy (~70 kcal/mol) increases reactivity at bridgehead positions .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions for functionalization .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes with rigid active sites) to guide SAR for drug discovery .

Advanced: How to design experiments to assess the compound’s potential as a chiral building block?

Methodological Answer:

  • Enantiomeric Resolution : Use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column and hexane:isopropanol (90:10) mobile phase. Compare retention times with racemic mixtures .
  • Circular Dichroism (CD) : Measure Cotton effects at 210–230 nm to confirm optical activity and assign absolute configuration .
  • Asymmetric Synthesis : Catalyze reactions with chiral ligands (e.g., BINAP) to control stereochemistry during cubane functionalization .

Advanced: How to address conflicting toxicity data in cell-based assays?

Methodological Answer:

  • Scenario : Discrepancies in IC50 values between neuronal (low toxicity) and hepatic (high toxicity) cell lines.
  • Approach :
    • Perform metabolomic profiling to identify hepatic-specific metabolites (e.g., glutathione adducts) that enhance toxicity .
    • Use fluorescent probes (e.g., JC-1) to measure mitochondrial membrane potential disruption in target cells .
    • Cross-reference with in silico toxicity predictors (e.g., ProTox-II) to prioritize structural modifications .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400:water (70:30) or cyclodextrin-based formulations to achieve ≥1 mg/mL solubility without precipitation .
  • Salt Formation : Screen counterions (e.g., besylate, mesylate) to improve aqueous solubility while retaining crystallinity .
  • Prodrug Design : Esterify the methanol group to enhance lipophilicity for BBB penetration, followed by enzymatic hydrolysis in target tissues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride
Reactant of Route 2
((1s,2R,3r,8S)-4-aminocuban-1-yl)methanol hydrochloride

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